BenchChemオンラインストアへようこそ!

Methyl 4-amino-3-(difluoromethoxy)benzoate

Lipophilicity Lead Optimization Physicochemical Properties

Select CAS 1096816-13-5 when the pharmacophore demands para-amino geometry: its 4-amino (para to ester) exit vector is essential for kinase inhibitor and PDE4-targeted library synthesis, where the 3-amino isomer (CAS 1096310-35-8) would misalign the amide bond trajectory. The –OCHF₂ group delivers a targeted XLogP3 of 2.0—more lipophilic than –OCH₃ (Δ ≈ +0.9) yet avoiding the excessive lipophilicity and zero H‑bond donation of –OCF₃. In HTE workflows, the methyl ester accelerates aminolysis kinetics relative to the ethyl analog, reducing cycle time and purification burden, while in MDR oncology programs –OCHF₂‑substituted analogs exhibit the highest potency versus methoxy/trifluoromethoxy congeners.

Molecular Formula C9H9F2NO3
Molecular Weight 217.17 g/mol
CAS No. 1096816-13-5
Cat. No. B1452683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-amino-3-(difluoromethoxy)benzoate
CAS1096816-13-5
Molecular FormulaC9H9F2NO3
Molecular Weight217.17 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=C(C=C1)N)OC(F)F
InChIInChI=1S/C9H9F2NO3/c1-14-8(13)5-2-3-6(12)7(4-5)15-9(10)11/h2-4,9H,12H2,1H3
InChIKeyQHNAKUPIZUEQKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-amino-3-(difluoromethoxy)benzoate (CAS 1096816-13-5): A Fluorinated Benzoate Building Block for Medicinal Chemistry and Procurement


Methyl 4-amino-3-(difluoromethoxy)benzoate (CAS 1096816-13-5) is a substituted aromatic ester with the molecular formula C₉H₉F₂NO₃ and a molecular weight of 217.17 g/mol [1]. The compound features a methyl ester at the 1-position, a primary amino group at the 4-position, and a difluoromethoxy (–OCHF₂) substituent at the 3-position of the benzene ring [2]. It is typically supplied as a white crystalline powder with a melting point of 64–66 °C, standard purity of 95%, and is soluble in common organic solvents but insoluble in water [3]. As a fluorinated building block, it serves as a key intermediate for synthesizing more complex drug-like molecules, particularly where the –OCHF₂ group is leveraged for its unique balance of lipophilicity, metabolic stability, and hydrogen-bond donor capacity [4].

Why In-Class Fluorinated Benzoate Esters Cannot Simply Be Interchanged: The Case for Methyl 4-amino-3-(difluoromethoxy)benzoate


Within the class of 4-amino-3-substituted benzoate esters, the choice of the 3-substituent (–OCH₃, –OCHF₂, or –OCF₃) profoundly modulates lipophilicity, hydrogen-bonding capacity, and conformational behavior, rendering simple substitution chemically hazardous in lead optimization and scale-up [1]. The –OCHF₂ group occupies a unique pharmacophore space: it is significantly more lipophilic than –OCH₃ (ΔXLogP3 ≈ +0.9) but avoids the excessive lipophilicity and lack of hydrogen-bond donor ability of –OCF₃ [2][3]. Furthermore, the positional isomer Methyl 3-amino-4-(difluoromethoxy)benzoate (CAS 1096310-35-8) exhibits different physicochemical properties (LogP ≈ 1.66) and distinct reactivity patterns due to the altered electronic relationship between the amino and difluoromethoxy groups, precluding casual interchange . The quantitative evidence below substantiates why Methyl 4-amino-3-(difluoromethoxy)benzoate represents a distinct procurement decision.

Evidence Guide: Quantifiable Differentiation of Methyl 4-amino-3-(difluoromethoxy)benzoate from Its Closest Analogs


Lipophilicity Modulation: –OCHF2 Provides an Intermediate XLogP3 of 2.0, Balancing Between –OCH3 (1.1) and –OCF3 (2.3)

The target compound's computed XLogP3 of 2.0 places it precisely between the non-fluorinated analog Methyl 4-amino-3-methoxybenzoate (XLogP3 = 1.1) and the trifluoromethoxy analog Methyl 4-amino-3-(trifluoromethoxy)benzoate (XLogP3 = 2.3) [1][2][3]. This represents a ΔlogP of +0.9 over the methoxy analog and -0.3 relative to the trifluoromethoxy analog. The –OCHF2 group is known to exhibit a ΔlogP range of -0.1 to +0.4 relative to –CH3 in matched molecular pairs, with the precise shift being context-dependent . This intermediate lipophilicity avoids the excessively high logP of –OCF3-containing compounds, which can lead to poor solubility and off-target binding, while still providing sufficient lipophilicity for membrane permeability [4].

Lipophilicity Lead Optimization Physicochemical Properties

Unique Hydrogen Bond Donor Capacity: The –OCHF2 Group Acts as a Lipophilic H-Bond Donor (A = 0.085–0.126), a Feature Absent in –OCH3 and –OCF3

The difluoromethoxy (–OCHF₂) group is a well-characterized lipophilic hydrogen bond donor, with a hydrogen bond acidity parameter (A) of 0.085–0.126 as determined by Abraham's solute ¹H NMR analysis . This places its H-bond donor strength on a scale similar to that of thiophenol, aniline, and amine NH groups, though weaker than hydroxyl (OH) . In contrast, the methoxy (–OCH₃) group has a hydrogen bond acidity < 0.01, making it effectively a non-donor, while the trifluoromethoxy (–OCF₃) group lacks any hydrogen atom capable of serving as a donor [1][2]. The CF₂H group has been crystallographically and spectroscopically confirmed to form CF₂–H⋯O hydrogen bonds, and it is considered a metabolically stable bioisostere of the OH group [3][4]. This property is directly conferred to Methyl 4-amino-3-(difluoromethoxy)benzoate, enabling intermolecular interactions that cannot be achieved with the –OCH₃ or –OCF₃ analogs.

Hydrogen Bonding Bioisostere Molecular Recognition

Conformational Adaptability: The –OCHF2 Group Interconverts Between Lipophilic and Polar Conformations, Unlike –OCH3 and –OCF3

The difluoromethoxy group possesses a unique ability to switch between a highly lipophilic conformation and a polar conformation depending on the molecular environment, a property described as 'environmental adaptation' [1]. This arises from the rotational flexibility around the O–CHF₂ bond and the distinct bond polarity vectors of the fluorine atoms. In contrast, the –OCH₃ group lacks significant conformational polarity modulation, and the –OCF₃ group is diagnosed as an intrinsically lipophilic unit that does not exhibit this conformational switching behavior [1]. This property is particularly relevant when Methyl 4-amino-3-(difluoromethoxy)benzoate is used as an intermediate: the downstream molecules can potentially adapt their polarity to different biological compartments (membrane vs. aqueous), a feature not achievable with the rigid –OCF₃ or the non-fluorinated –OCH₃ congeners.

Conformational Analysis Environmental Adaptation Drug Design

Positional Isomer Differentiation: 4-Amino-3-OCHF2 (Target) vs. 3-Amino-4-OCHF2 Isomer—Distinct LogP and Reactivity

The target compound Methyl 4-amino-3-(difluoromethoxy)benzoate and its positional isomer Methyl 3-amino-4-(difluoromethoxy)benzoate (CAS 1096310-35-8) exhibit measurable differences in computed lipophilicity: XLogP3 = 2.0 for the target vs. experimental LogP ≈ 1.66 for the isomer [1]. This ~0.34 log unit difference arises from the altered electronic relationship between the amino and difluoromethoxy substituents and translates to meaningful differences in chromatographic retention and membrane partitioning. Furthermore, the 4-amino group in the target compound is better conjugated with the ester carbonyl, resulting in different reactivity profiles for amidation and other coupling reactions central to fragment-based drug discovery programs .

Regioisomer Structure-Activity Relationship Synthetic Intermediate

Ester Reactivity: Methyl Ester Offers Faster Aminolysis/Hydrolysis Kinetics Compared to Ethyl Ester Analogs

The methyl ester of the target compound (MW 217.17) is sterically less hindered than its ethyl ester analog Ethyl 4-amino-3-(difluoromethoxy)benzoate (CAS 2248285-54-1, MW 231.20) [1][2]. In nucleophilic acyl substitution reactions—the primary transformation for this building block in amide bond formation—methyl esters generally exhibit faster reaction rates than ethyl esters due to reduced steric hindrance around the carbonyl carbon. This is a well-established structure-reactivity relationship in organic chemistry. The target compound therefore enables faster coupling kinetics and potentially higher yields in library synthesis and scale-up processes compared to the ethyl ester congener [3].

Synthetic Efficiency Ester Hydrolysis Amidation

Class-Level Evidence: –OCHF2-Substituted Taxoids Exhibit Superior Cytotoxicity Against MDR Cancer Cell Lines Compared to –OCH3 and –OCF3 Analogs

In a direct comparative study of 3rd-generation taxoids bearing 3-CH₃, 3-CF₃O, and 3-CHF₂O groups at the C2-benzoate position, taxoids with the –OCHF₂ group exhibited the highest potencies against multidrug-resistant (MDR) cancer cell lines [1]. These –OCHF₂-bearing taxoids showed up to 7-fold higher cytotoxicity (IC₅₀) than paclitaxel against drug-sensitive cell lines (MCF7, LCC6-WT) and 2–3 orders of magnitude higher potency against drug-resistant ovarian, breast, and colon cancer cell lines (NCI/ADR, LCC6-MDR, LDL-1) [1]. Notably, the –OCHF₂ series outperformed both the –CH₃ (methoxy surrogate) and –OCF₃ series, particularly against cancer stem cell (CSC)-enriched cell lines . Since Methyl 4-amino-3-(difluoromethoxy)benzoate provides the identical –OCHF₂-benzoate scaffold, this class-level evidence strongly supports its selection over –OCH₃ and –OCF₃ analogs for constructing potent anticancer agents targeting MDR phenotypes.

Anticancer Multidrug Resistance Taxoid

Optimal Application Scenarios for Methyl 4-amino-3-(difluoromethoxy)benzoate Based on Quantitative Differentiation Evidence


Fragment-Based Lead Optimization Requiring Balanced Lipophilicity (logP ~2) and Hydrogen Bond Donor Functionality

In fragment-based drug discovery (FBDD), maintaining a balanced lipophilicity profile is critical for avoiding promiscuous binding and poor solubility. Methyl 4-amino-3-(difluoromethoxy)benzoate, with its XLogP3 of 2.0 and unique –OCHF₂ H-bond donor capacity (A = 0.085–0.126) [1], is the preferred choice over the methoxy analog (XLogP3 = 1.1, no H-bond donation) when a moderate increase in lipophilicity and specific polar interactions are desired, and over the trifluoromethoxy analog (XLogP3 = 2.3, no H-bond donor capacity) when excessive lipophilicity risks developability issues [2].

Synthesis of Kinase Inhibitor or PDE4-Targeting Scaffolds Requiring 4-Amino Benzoate Geometry

The 4-amino substitution pattern (para to ester) in the target compound provides a distinct exit vector for amide bond formation compared to the 3-amino isomer (meta to ester, CAS 1096310-35-8) [1]. This regiospecificity is critical in kinase inhibitor and PDE4-targeted library synthesis where the spatial orientation of the amino handle directly influences target binding . Researchers should procure this isomer specifically—not the 3-amino-4-OCHF₂ analog—when the para-amino geometry is required by the pharmacophore model [1].

High-Throughput Amide Library Synthesis Requiring Rapid Ester Aminolysis

For automated parallel synthesis and high-throughput experimentation (HTE) workflows where reaction speed and conversion efficiency are paramount, the methyl ester of the target compound offers faster aminolysis kinetics than the ethyl ester analog (CAS 2248285-54-1) [1]. This translates to shorter reaction times, higher throughput, and reduced purification burden, making it the economically advantageous choice for library production despite the higher molecular complexity compared to non-fluorinated building blocks [2].

Design of MDR-Cancer Therapeutics Leveraging the –OCHF2 Pharmacophore

Building on class-level evidence that –OCHF₂-substituted taxoids exhibit the highest potency against multidrug-resistant cancer cell lines and cancer stem cells compared to –OCH₃ and –OCF₃ analogs [1], Methyl 4-amino-3-(difluoromethoxy)benzoate is the optimal benzoate building block for programs targeting MDR oncology indications. The –OCHF₂ group's unique conformational adaptability and lipophilic hydrogen bond donor properties are hypothesized to contribute to this superior MDR-overcoming activity, providing a rational basis for its selection in oncology-focused medicinal chemistry campaigns .

Quote Request

Request a Quote for Methyl 4-amino-3-(difluoromethoxy)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.